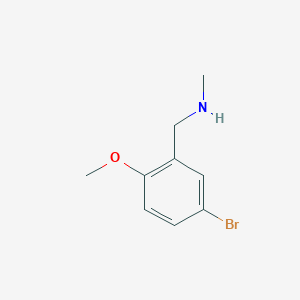

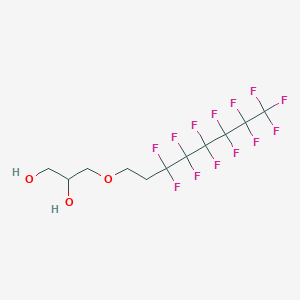

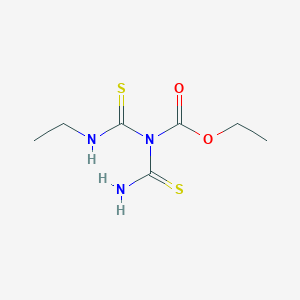

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyloxy)propane-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This typically includes the compound’s systematic name, its common names, and its structural formula.

Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques such as X-ray crystallography or spectroscopy.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism by which the reaction proceeds.Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications

Microbial Production of Diols

Diols, including various specific compounds like 1,3-propanediol (1,3-PDO), 1,2-propanediol (1,2-PDO), and others, have been identified as platform green chemicals with a wide range of applications. These diols can be produced biotechnologically through the direct microbial bioconversion of renewable materials. This process involves engineering production strains and optimizing fermentation processes to increase efficiency and yield (Zeng & Sabra, 2011).

Downstream Processing of Biologically Produced Diols

The downstream processing, which includes the recovery and purification of biologically produced diols such as 1,3-propanediol and 2,3-butanediol, is a critical aspect of their production. These processes are significant as they account for more than 50% of the total costs in microbial production. The review highlights the need for improved methods to enhance yield, purity, and reduce energy consumption in the separation of these diols from fermentation broth (Xiu & Zeng, 2008).

Diols as Technology Platforms in Dermatology

In dermatology, specific diols like pentane-1,5-diol have found applications as technology platforms due to their solvent properties, water-binding capacities, antimicrobial activity, and as preservatives. These characteristics make them suitable for enhancing the usability and effectiveness of dermatological preparations, demonstrating the versatility of diol compounds in various scientific and industrial applications (Faergemann et al., 2005).

Use in Synthetic Lubricants and Biodegradable Esters

Diols have also been used in the synthesis of complex esters for applications as automotive gear lubricants and in the development of biodegradable and eco-friendly esters with fire resistance and lubricating properties. These studies showcase the potential of diols in creating environmentally friendly and high-performance materials for industrial use (Nagendramma & Kaul, 2008; Nagendramma, Kaul, & Bisht, 2010).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact, and providing guidelines for its safe handling and disposal.

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.

properties

IUPAC Name |

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxy)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F13O3/c12-6(13,1-2-27-4-5(26)3-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h5,25-26H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEQEZYFDSQCMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(CO)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2CH2OCH2CH(OH)CH2OH, C11H11F13O3 |

Source

|

| Record name | 1,2-Propanediol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563299 |

Source

|

| Record name | 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyloxy)propane-1,2-diol | |

CAS RN |

126814-93-5 |

Source

|

| Record name | 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-Oxa-6-azadispiro[4.1.5.2]tetradecane](/img/structure/B145010.png)

![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)